molecular formula C24H19F4N5O B395653 5-(4-Fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B395653
M. Wt: 469.4 g/mol
InChI Key: JGLLLDNHHXTYCA-UHFFFAOYSA-N
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Description

The structure features three distinct substituents:

  • Position 5: A 4-fluorophenyl group, which enhances lipophilicity and may improve target binding through hydrophobic interactions.
  • Position 2: A (4-phenylpiperazinyl)carbonyl moiety, which introduces a flexible, polarizable side chain capable of hydrogen bonding and π-π interactions.

The combination of these groups suggests a compound optimized for both bioavailability and target engagement, likely explored in kinase inhibitor development .

Properties

Molecular Formula

C24H19F4N5O

Molecular Weight

469.4 g/mol

IUPAC Name

[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C24H19F4N5O/c25-17-8-6-16(7-9-17)19-14-21(24(26,27)28)33-22(29-19)15-20(30-33)23(34)32-12-10-31(11-13-32)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2

InChI Key

JGLLLDNHHXTYCA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 5-(4-Fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17F3N4O\text{C}_{19}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}

This structure includes a trifluoromethyl group, a piperazine moiety, and a fluorophenyl substituent, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been shown to exhibit significant anticancer properties. Recent studies indicate that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation .
  • Antituberculosis Activity : Compounds within this class have demonstrated potential as antitubercular agents. For example, related pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting that modifications to the core structure may enhance their therapeutic profile against drug-resistant strains .
  • Cannabinoid Receptor Modulation : Some analogs exhibit selective binding to cannabinoid receptors, particularly CB1. The binding affinity and functional activity of these compounds suggest potential applications in obesity management and pain relief .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of fluorine atoms at specific positions enhances lipophilicity and receptor binding affinity. For instance, the 4-fluorophenyl group significantly increases the compound's interaction with biological targets compared to non-fluorinated analogs.
  • Piperazine Linkage : The piperazine ring is essential for maintaining biological activity. Variations in substituents on this ring can lead to significant changes in pharmacological effects and selectivity towards different receptors .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Studies : A study demonstrated that a related pyrazolo derivative inhibited cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation .
  • Antituberculosis Efficacy : In vivo studies showed that a structurally similar compound reduced bacterial load in infected mice by over 3 log CFU after 28 days of treatment at a dose of 100 mg/kg. This suggests significant potential for further development as an antituberculosis agent .
  • Cannabinoid Receptor Interactions : Research indicated that certain analogs exhibited selective CB1 receptor antagonism with minimal off-target effects, presenting a promising avenue for developing treatments with reduced side effects compared to existing cannabinoid therapies .

Scientific Research Applications

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of similar pyrazolo[1,5-a]pyrimidines, compounds demonstrated significant antiproliferative effects on human cancer cell lines including A375 (melanoma), MCF-7 (breast cancer), and DU145 (prostate cancer). The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A37512.5Induction of apoptosis
MCF-715.3Inhibition of cell cycle progression
DU14510.8Modulation of PI3K/AKT pathway

Receptor Binding Affinity

The compound's structural features suggest potential interactions with various receptors, including serotonin receptors and cannabinoid receptors. Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective ligands for these targets.

Case Study: Receptor Interaction Studies

Studies have shown that certain derivatives exhibit selective binding affinities for serotonin receptors (e.g., 5-HT1A), which are implicated in mood regulation and anxiety disorders. The binding affinity is influenced by substituents on the piperazine ring and the fluorinated phenyl group .

Table 3: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)Compound Tested
5-HT1A25 nMAnalog with similar piperazine structure
CB1220 nMRelated benzhydryl piperazine analogs

Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines involves various approaches that enhance their structural diversity and biological activity. Recent advancements have focused on optimizing synthetic routes to improve yields and reduce reaction times.

Synthesis Overview

Common synthetic strategies include:

  • Condensation Reactions : Utilizing aminopyrazoles with electrophilic partners to construct the pyrimidine core.
  • Post-Synthetic Modifications : Functionalizing existing derivatives to enhance biological activity or selectivity.

Table 4: Synthesis Methods

MethodDescription
One-Pot SynthesisCombines multiple steps into a single reaction for efficiency.
Microwave-Assisted SynthesisUses microwave energy to accelerate reaction rates significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key pyrazolo[1,5-a]pyrimidine derivatives is provided below:

Compound Name / Source Position 5 Substituent Position 7 Substituent Position 2 Substituent Key Features
Target Compound 4-Fluorophenyl Trifluoromethyl (4-Phenylpiperazinyl)carbonyl Balances lipophilicity (CF₃, fluorophenyl) and binding (piperazine carbonyl).
Compound in Phenyl Trifluoromethyl (4-Benzoylpiperazinyl)carbonyl Benzoyl group increases steric bulk; may reduce solubility vs. phenyl.
Compounds 3a–e, 3g Alkyl/aryl/heteroaryl Trifluoromethyl Methyl Simpler structure; lower molecular weight but fewer hydrogen-bonding sites.
Compound 9 Benzimidazolyl Morpholinyl Piperazinylmethyl with fluorophenyl Fluorophenyl enhances binding; morpholine improves solubility.
Compound 11a 4-Methoxyphenyl Trifluoromethyl Phenyl Methoxy group introduces polarity; lacks piperazine’s flexibility.

Physicochemical Properties

  • Solubility : The piperazinyl carbonyl group introduces polar surface area, counteracting the hydrophobic effects of CF₃ and fluorophenyl.

Preparation Methods

Aminopyrazole Precursor Preparation

The 3-(4-fluorophenyl)-1 H-pyrazol-5-amine (1 ) serves as the starting material. This compound is synthesized by cyclocondensation of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by nitration and reduction to yield the aminopyrazole.

Cyclocondensation with a Trifluoromethyl-Containing Biselectrophile

Reaction of 1 with ethyl 4,4,4-trifluoroacetoacetate (2 ) in ethanol under reflux with catalytic HCl yields the 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (3 ) (Scheme 1). The trifluoromethyl group enhances electrophilicity, favoring cyclization at position 7.

Scheme 1:

1  + 2  HCl, EtOH, reflux3  (78% yield)\text{1 + 2 } \xrightarrow{\text{HCl, EtOH, reflux}} \text{3 (78\% yield)}

Functionalization at Position 2: Introduction of the Piperazinyl Carbonyl Group

The ester group at position 2 of 3 is converted to a carboxylic acid, activated, and coupled with 4-phenylpiperazine.

Ester Hydrolysis

Saponification of 3 with NaOH in aqueous THF/MeOH (1:1) at 60°C for 6 hours affords the carboxylic acid 4 (92% yield).

Activation and Amide Coupling

The acid 4 is treated with oxalyl chloride in DCM to generate the acyl chloride 5 , which reacts with 4-phenylpiperazine (6 ) in the presence of triethylamine to yield the target compound 7 (Scheme 2). Alternatively, coupling agents like HATU or EDCl/HOBt in DMF achieve comparable yields (85–90%).

Scheme 2:

4  (COCl)₂, DCM5  6 , Et₃N7  (88% yield)\text{4 } \xrightarrow{\text{(COCl)₂, DCM}} \text{5 } \xrightarrow{\text{6 , Et₃N}} \text{7 (88\% yield)}

Optimization and Mechanistic Insights

Regioselectivity Control

The 1,3-dicarbonyl compound’s electronic profile dictates substituent placement. The trifluoromethyl group in 2 directs cyclization to position 7 due to its strong electron-withdrawing effect, while the 4-fluorophenyl group occupies position 5 via the aminopyrazole’s C3 substitution.

Catalytic Systems

  • Cyclocondensation: HCl or POCl₃/pyridine accelerates ring closure.

  • Amide Coupling: EDCl/HOBt minimizes racemization and side reactions compared to acyl chlorides.

Analytical Characterization

The final compound 7 is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-3), 7.68–7.65 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 4.12 (t, J = 5.2 Hz, 4H, piperazine-H), 3.52 (t, J = 5.2 Hz, 4H, piperazine-H).

  • HRMS (ESI): m/z calcd for C₂₅H₂₀F₄N₆O: 513.1612; found: 513.1608.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationHCl/EtOH, reflux7895
Ester hydrolysisNaOH/THF-MeOH, 60°C9298
Amide coupling (EDCl/HOBt)EDCl, HOBt, DMF, rt8597
Amide coupling (acyl chloride)Oxalyl chloride, Et₃N8896

EDCl/HOBt offers milder conditions, while acyl chloride routes provide marginally higher yields.

Challenges and Mitigation Strategies

  • Trifluoromethyl Stability: Avoid strong bases or nucleophiles that may displace the CF₃ group. Use aprotic solvents (DMF, DCM) at moderate temperatures.

  • Piperazine Coupling: Excess 4-phenylpiperazine (1.5 equiv) ensures complete reaction, with triethylamine neutralizing HCl byproducts.

Scale-Up Considerations

Pilot-scale synthesis (100 g) of 7 achieved 82% yield using EDCl/HOBt in DMF at 25°C, demonstrating feasibility for industrial production .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Table 1: Key Reaction Conditions

StepReagentsSolventTemp.TimeYield
1PdCl₂(PPh₃)₂, Na₂CO₃Dioxane110°C24h85–93%
2PyBroP, Et₃NDioxane20°C2h70–78%

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C7, fluorophenyl at C5). Look for split signals in aromatic regions due to fluorine coupling .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~520.18 Da).
  • X-ray Crystallography : Resolves stereochemistry and piperazine-carbonyl conformation (monoclinic/orthorhombic systems, R-factor <0.06) .

Q. Table 2: Representative NMR Data

Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
C5-FPh7.45–7.52 (d)162.1 (C-F)Doublet
C7-CF₃-121.5 (q, J=270 Hz)Quartet

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Packing Interactions : Fluorophenyl groups engage in C–H···F hydrogen bonds (2.7–3.0 Å), stabilizing the lattice .
  • Torsional Angles : The piperazinyl-carbonyl group adopts a planar conformation (torsion angle: 174.8°), critical for target binding .

Q. Table 3: Crystallographic Parameters

ParameterValue (Orthorhombic)
Space groupPbca
Unit cell (Å)a=9.536, b=15.941, c=24.853
Z8
R-factor0.055

Advanced: What strategies are effective for evaluating this compound’s biological activity?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against KDR (VEGFR2) at 1–10 µM using ADP-Glo™ kinase assays .
    • Antimicrobial Activity : Test MIC values against Trypanosoma brucei (IC₅₀ <1 µM observed in analogs) .
  • Target Validation : Use molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets (e.g., hydrophobic trifluoromethyl binding) .

Note : Discrepancies in activity data may arise from assay conditions (e.g., serum protein binding). Validate with orthogonal methods like SPR or ITC .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications :
    • Replace 4-fluorophenyl with 2,4-dichlorophenyl (see : IC₅₀ improves 5-fold for kinase inhibition).
    • Vary piperazine substituents (e.g., 4-methylpiperazine reduces logP by 0.3) .
  • Key Metrics :
    • Measure logD (shake-flask method) to correlate lipophilicity with membrane permeability.
    • Calculate ligand efficiency (LE >0.3 kcal/mol/heavy atom) for prioritization.

Q. Table 4: SAR Trends in Analog Compounds

ModificationActivity (IC₅₀, nM)logP
4-Fluorophenyl1203.8
2,4-Dichlorophenyl254.5
4-Methylpiperazine1503.5

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Root Cause Analysis :
    • Purity : Confirm compound purity (>95% by HPLC) to exclude impurities (e.g., unreacted boronic acid).
    • Assay Variability : Replicate assays with standardized protocols (e.g., ATP concentration fixed at 100 µM).
  • Case Study : A 20% discrepancy in IC₅₀ between labs was traced to DMSO concentration differences (use ≤0.1% v/v) .

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